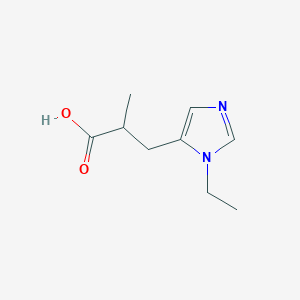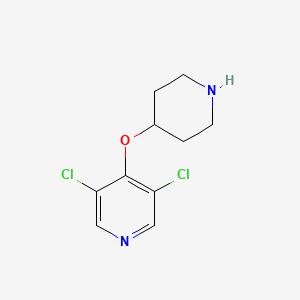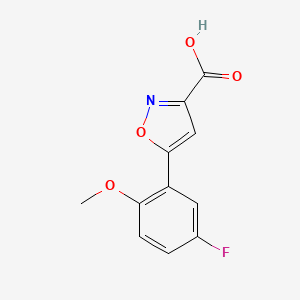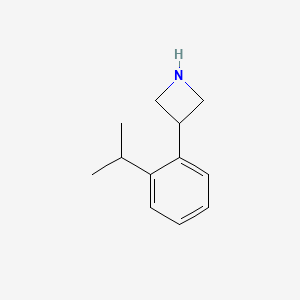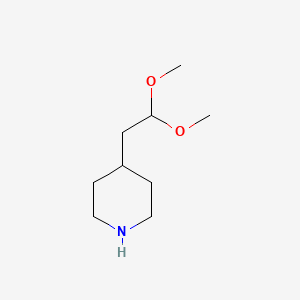![molecular formula C11H7ClN4O4 B13595625 2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Méthodes De Préparation
The synthesis of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves multiple steps. One common synthetic route includes the following stages :
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups catalyzed by gold.
Final Cyclization: Cyclization by sodium hydride (NaH).
Industrial production methods often involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways . It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine Derivatives: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: Show more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine Derivatives: Exhibit diverse biological activities, including antiviral and antioxidant properties.
Propriétés
Formule moléculaire |
C11H7ClN4O4 |
|---|---|
Poids moléculaire |
294.65 g/mol |
Nom IUPAC |
3-chloro-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H7ClN4O4/c12-5-3-13-7-8(14-5)11(20)16(10(7)19)4-1-2-6(17)15-9(4)18/h3-4H,1-2H2,(H,15,17,18) |
Clé InChI |
UBOQETFUSGMWFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=C(N=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


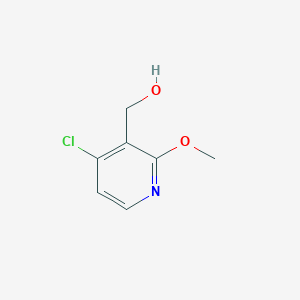
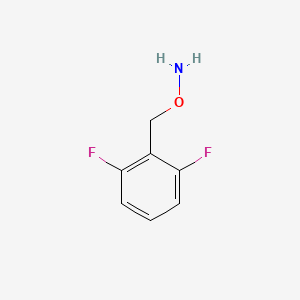

![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)


